molecular formula C11H11N3S B5361424 3-ethylsulfanyl-5-phenyl-1,2,4-triazine

3-ethylsulfanyl-5-phenyl-1,2,4-triazine

Cat. No.: B5361424
M. Wt: 217.29 g/mol
InChI Key: ZXMIHSRBAJCBPP-UHFFFAOYSA-N
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Description

3-ethylsulfanyl-5-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of an ethylsulfanyl group and a phenyl group in the 1,2,4-triazine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylsulfanyl-5-phenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the [4+2] domino annulation reaction, which involves the reaction of ketones, aldehydes, alkynes, secondary alcohols, and alkenes . This method is known for its high efficiency and moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethylsulfanyl-5-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, bromine

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine or bromine can lead to the formation of triazinium halides .

Mechanism of Action

The mechanism of action of 3-ethylsulfanyl-5-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethylsulfanyl-5-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethylsulfanyl group and a phenyl group in the triazine ring differentiates it from other triazine derivatives .

Properties

IUPAC Name

3-ethylsulfanyl-5-phenyl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-15-11-13-10(8-12-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMIHSRBAJCBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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